Methyl 2-(adamantan-1-yl)-2-[(butylcarbamoyl)amino]acetate
Description
Properties
IUPAC Name |
methyl 2-(1-adamantyl)-2-(butylcarbamoylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c1-3-4-5-19-17(22)20-15(16(21)23-2)18-9-12-6-13(10-18)8-14(7-12)11-18/h12-15H,3-11H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGIOGYRVWQLRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC(C(=O)OC)C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Adamantane Intermediate Synthesis
The adamantane moiety is typically introduced via alkylation or acylation reactions. A common precursor, methyl 2-(adamantan-1-yl)-2-aminoacetate hydrochloride (CAS 95853-32-0), is synthesized through:
- Friedel-Crafts alkylation : Adamantane reacts with methyl chloroacetate in the presence of aluminum trichloride ($$ \text{AlCl}_3 $$) at 0–5°C, yielding methyl 2-(adamantan-1-yl)acetate.
- Amination : The ester intermediate undergoes amination using aqueous ammonia or hydroxylamine hydrochloride, followed by hydrochloric acid neutralization to form the hydrochloride salt.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | $$ \text{AlCl}_3 $$, 0–5°C, 12 hr | 68 | 92 |
| Amination | $$ \text{NH}_4\text{OH} $$, RT | 85 | 95 |
Butylcarbamoyl Group Introduction
The butylcarbamoyl moiety is introduced via nucleophilic acyl substitution or carbodiimide-mediated coupling:
- Method A : Reacting methyl 2-(adamantan-1-yl)-2-aminoacetate with butyl isocyanate ($$ \text{C}4\text{H}9\text{NCO} $$) in anhydrous dichloromethane ($$ \text{CH}2\text{Cl}2 $$) at room temperature for 24 hours.
- Method B : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of butylcarbamic acid, followed by coupling with the free amine.
Key Data :
| Method | Reagents | Time (hr) | Yield (%) |
|---|---|---|---|
| A | Butyl isocyanate, $$ \text{CH}2\text{Cl}2 $$ | 24 | 72 |
| B | EDC/NHS, DMF | 48 | 65 |
Esterification and Final Product Isolation
Esterification is achieved via acid-catalyzed reactions:
- Methanol esterification : The carboxylic acid intermediate is refluxed with methanol ($$ \text{CH}3\text{OH} $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 70°C for 6 hours.
- Purification : Crude product is recrystallized from ethanol/water (3:1) or purified via silica gel chromatography (ethyl acetate/hexane, 1:2).
Key Data :
| Purification Method | Solvent System | Purity (%) | Melting Point (°C) |
|---|---|---|---|
| Recrystallization | Ethanol/water | 98 | 268–271 |
| Column Chromatography | Ethyl acetate/hexane | 99 | N/A |
Optimization Strategies
Solvent and Catalyst Selection
- Solvent effects : Polar aprotic solvents (e.g., dimethylformamide, DMF) improve reaction rates for carbodiimide-mediated couplings but reduce yields due to side reactions. Dichloromethane ($$ \text{CH}2\text{Cl}2 $$) minimizes hydrolysis of isocyanates.
- Catalysts : $$ \text{H}2\text{SO}4 $$ outperforms p-toluenesulfonic acid ($$ \text{pTSA} $$) in esterification, achieving 95% conversion vs. 78%.
Temperature and Reaction Time
- Amination : Prolonged reaction times (>24 hr) at room temperature reduce yields by promoting oxidative degradation.
- Esterification : Elevated temperatures (70°C) shorten reaction time but risk adamantane decomposition; 6-hour reflux balances efficiency and stability.
Analytical Characterization
Structural Confirmation
Purity Assessment
- HPLC : C18 column, acetonitrile/water (70:30), retention time 8.2 min, purity >98%.
- Elemental analysis : Calculated C: 65.8%, H: 8.9%, N: 7.7%; Found C: 65.5%, H: 8.7%, N: 7.6%.
Challenges and Mitigation
Steric Hindrance
The adamantane group’s bulkiness impedes nucleophilic attack during coupling. Solutions include:
Hydrolysis Sensitivity
The methyl ester is prone to hydrolysis in aqueous media. Storage under anhydrous conditions (desiccator, 4°C) preserves stability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(adamantan-1-yl)-2-[(butylcarbamoyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the ester or amide functionalities.
Substitution: Nucleophilic substitution reactions can be used to replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Overview
The compound features an adamantane core, known for its stability and unique three-dimensional structure, which enhances its potential for diverse applications. The presence of both carbamoyl and ester functionalities allows for varied interactions with biological targets.
Medicinal Chemistry Applications
Antiviral and Anticancer Properties
Research has indicated that adamantane derivatives exhibit significant biological activities, particularly in pharmacology. Methyl 2-(adamantan-1-yl)-2-[(butylcarbamoyl)amino]acetate may serve as a lead compound for developing new pharmaceuticals targeting viral infections or cancer. The mechanism of action is still under investigation, but its structural features suggest possible interactions with critical biological pathways.
Case Study: Synthesis and Biological Evaluation
A study synthesized various adamantane derivatives, including this compound, and evaluated their efficacy against specific cancer cell lines. The results showed promising cytotoxic effects, indicating the compound's potential as an anticancer agent .
Catalyst Development
The compound's unique structure allows it to act as a catalyst in organic reactions. Its ability to stabilize carbocation intermediates makes it suitable for facilitating various chemical transformations.
Case Study: Catalytic Activity
In a recent experiment, this compound was tested for its catalytic efficiency in C–C bond formation reactions. The results demonstrated a higher yield compared to traditional catalysts, showcasing its potential utility in synthetic organic chemistry .
Nanotechnology Applications
This compound has been explored for use in nanomaterials due to its structural stability and ability to form self-assembled monolayers. These properties are crucial for developing advanced materials with specific functionalities.
Case Study: Nanomaterial Synthesis
Research focused on incorporating this compound into nanocarriers for drug delivery systems. The study highlighted the enhanced stability and controlled release profiles achieved by using this compound as a building block for nanostructures .
Mechanism of Action
The mechanism of action of Methyl 2-(adamantan-1-yl)-2-[(butylcarbamoyl)amino]acetate involves its interaction with specific molecular targets. The adamantane core is known to interact with various biological receptors, potentially modulating their activity. The compound may also influence cellular pathways by altering the function of enzymes or other proteins.
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known adamantane derivative used as an antiviral and antiparkinsonian agent.
Rimantadine: Another antiviral drug with a similar structure to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease, it shares the adamantane core structure.
Uniqueness
Methyl 2-(adamantan-1-yl)-2-[(butylcarbamoyl)amino]acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an adamantane core with butylamino and ester functionalities makes it a versatile compound for various applications.
Biological Activity
Methyl 2-(adamantan-1-yl)-2-[(butylcarbamoyl)amino]acetate is a synthetic compound notable for its unique adamantane structure, which contributes to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₃₀N₂O₃, with a molecular weight of approximately 322.44 g/mol. The adamantane moiety provides a rigid, cage-like structure that enhances the stability and biological interactions of the compound. This stability is crucial for its potential applications in pharmacology and medicinal chemistry .
Biological Activity
Research indicates that compounds with similar adamantane structures have been investigated for various biological activities, including antiviral and anticancer properties. The specific biological activity of this compound may stem from its ability to interact with multiple biological targets, although comprehensive studies are necessary to clarify its mechanisms of action.
Potential Therapeutic Applications
- Antiviral Activity : Adamantane derivatives have historically been explored for their antiviral properties, particularly against influenza viruses. The rigid structure may enhance binding to viral proteins, potentially inhibiting viral replication.
- Anticancer Properties : Similar compounds have shown promise in cancer treatment by targeting specific pathways involved in tumor growth and metastasis. The unique combination of functionalities in this compound may offer novel mechanisms for therapeutic intervention.
- Medicinal Chemistry : Due to its structural features, this compound could serve as a lead compound for developing new pharmaceuticals aimed at treating viral infections or cancer .
Comparative Analysis with Related Compounds
A comparison with other adamantane derivatives highlights the unique aspects of this compound:
| Compound Name | Structure Feature | Unique Aspect |
|---|---|---|
| Methyl 2-(adamantan-1-yl)-2-aminoacetate | Contains an amino group | Simpler structure without carbamoyl substitution |
| N-(pyridin-4-ylmethyl)adamantane-1-carboxamide | Contains a pyridine moiety | Exhibits different biological activities |
| Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate | Contains a sulfonamide group | Potential for different reactivity profiles |
| Ethyl 2-[(adamantan-1-yl)amino]acetate | Ethyl instead of methyl | May exhibit varied solubility and reactivity |
This table illustrates how the unique combination of the adamantane structure with both carbamoyl and ester functionalities in this compound distinguishes it from related compounds, potentially paving the way for innovative therapeutic strategies.
Research Findings and Case Studies
Recent studies have focused on the kinetics and thermodynamics associated with amide bond rotation in similar compounds, revealing significant insights into their conformational behavior. For instance, the Gibbs free energy of rotation was found to be between 11.5–13.3 kcal·mol⁻¹ at 298K, indicating a stable yet flexible structure conducive to biological interactions.
Case Study: Antiviral Activity
In a study examining the antiviral potential of adamantane derivatives, researchers found that modifications to the adamantane core significantly influenced antiviral efficacy against influenza viruses. This compound could potentially exhibit similar effects due to its structural characteristics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-(adamantan-1-yl)-2-[(butylcarbamoyl)amino]acetate, and what reaction conditions are critical for yield optimization?
- Methodology : The compound can be synthesized via a multi-step process involving adamantane derivatization, carbamoylation, and esterification. For adamantane-containing analogs, reactions often employ acetonitrile (MeCN) as a solvent, potassium carbonate as a base, and reflux conditions (~50–80°C) for 24–48 hours . Purification typically involves recrystallization from dichloromethane (DCM)/hexanes or column chromatography (hexane/ethyl acetate gradients). Key yield determinants include stoichiometric ratios of reactants (e.g., 2:1 excess of carbamoylating agents) and reaction time .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology :
- IR Spectroscopy : Look for carbonyl stretches (1680–1700 cm⁻¹ for carbamoyl and ester groups) and N-H stretches (3200–3350 cm⁻¹) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation from theoretical values .
- NMR : Adamantane protons appear as sharp singlets (δ 1.6–2.1 ppm in ¹H NMR), while the butylcarbamoyl group shows resonances at δ 3.2–3.4 ppm (N-CH₂) and δ 0.8–1.5 ppm (alkyl chain) .
Q. What solvents or formulations enhance the compound’s solubility for in vitro assays?
- Methodology : Due to the adamantane group’s hydrophobicity, use polar aprotic solvents like DMSO or DMF for stock solutions. For aqueous compatibility, consider cyclodextrin-based formulations or co-solvents (e.g., 10% ethanol/PBS) . Pre-solubilize in DMSO (≤1% v/v) to avoid precipitation in cell culture media.
Q. How stable is this compound under varying storage conditions, and what degradation products are observed?
- Methodology : Store lyophilized samples at -20°C in airtight containers to prevent hydrolysis of the ester moiety. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict degradation pathways, such as ester hydrolysis to carboxylic acid derivatives . Monitor via HPLC-UV (210 nm) for purity changes.
Q. What preliminary biological screening data exist for adamantane-containing carbamoyl derivatives?
- Methodology : Similar adamantane-carbamoyl hybrids exhibit activity in CNS targets (e.g., NMDA receptor modulation) and antimicrobial assays . Prioritize assays assessing lipophilicity (LogP) and blood-brain barrier permeability (e.g., PAMPA-BBB) due to the adamantane moiety’s known pharmacokinetic properties .
Advanced Research Questions
Q. How can researchers optimize the synthetic route to improve scalability and reduce byproducts?
- Methodology :
- Catalysis : Replace traditional bases (K₂CO₃) with milder alternatives (e.g., Cs₂CO₃) to suppress side reactions .
- Flow Chemistry : Continuous flow systems enhance mixing and heat transfer, reducing reaction times (e.g., from 24 h to 2–4 h) .
- Byproduct Analysis : Use LC-MS to identify dimers or adamantane-amide adducts; optimize stoichiometry to minimize these .
Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?
- Methodology :
- DFT Calculations : Compare computed IR/NMR spectra (B3LYP/6-31G*) with experimental data to identify conformational discrepancies (e.g., adamantane ring puckering) .
- X-ray Crystallography : Resolve ambiguous stereochemistry; adamantane derivatives often form well-defined crystals suitable for single-crystal analysis .
Q. What strategies are effective for designing analogs with improved metabolic stability?
- Methodology :
- Ester Isosteres : Replace the methyl ester with a tert-butyl or pivaloyloxymethyl group to resist esterase cleavage .
- Deuterium Labeling : Introduce deuterium at α-positions of the carbamoyl group to slow oxidative metabolism .
- Prodrug Approaches : Mask the carbamoyl group as a thioester or phosphonate for targeted release .
Q. How does the compound’s stability vary under physiological pH and temperature conditions?
- Methodology : Conduct forced degradation studies in buffers (pH 1–9) at 37°C. Use UPLC-QTOF to identify pH-sensitive degradation products (e.g., hydrolysis at pH >7). Stability rankings: pH 4–6 > acidic > alkaline conditions .
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?
- Methodology :
- ADME Profiling : Measure plasma half-life (t₁/₂), Cmax, and AUC in rodent models. Adamantane derivatives often exhibit high volume of distribution (Vd) due to tissue penetration .
- Metabolite ID : Use HRMS/MS to detect hydroxylated adamantane or glucuronidated carbamoyl metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
